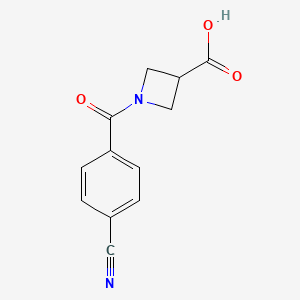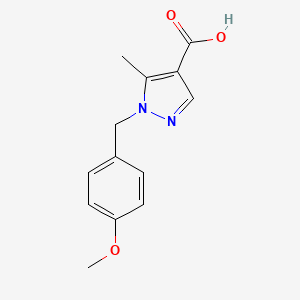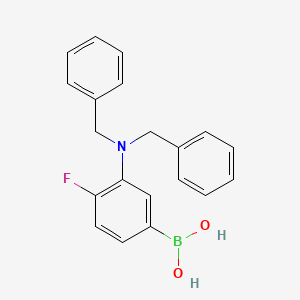
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid
Vue d'ensemble
Description
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid, also known as DBFPA, is a boronic acid derivative with a wide range of applications in scientific research. It is used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. DBFPA is a versatile reagent, with a wide range of reactivity and selectivity, making it a valuable tool for scientists.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Sensor Development
Boronic acid derivatives are used in developing sensors for detecting sugars and other saccharides. The binding mechanism between boronic acids and diols underpins the design of sensors that can detect glucose levels in bodily fluids, an application critical for diabetes management. This sensing ability is enhanced by the fluorophenyl groups, which can alter the electron density and improve binding affinity (Sasmita Das et al., 2003).
Material Science
In materials science, boronic acid-functionalized nanoparticles have been explored for their potential in creating responsive systems. For instance, boronic acid-carrying nanoparticles can be used for the selective visual detection of fructose and other saccharides, showcasing their utility in developing smart materials and coatings that respond to environmental changes (C. Cannizzo et al., 2005).
Fluorescence Probes
Fluorophores containing boronic acid groups have been investigated for their spectral properties, particularly in the development of fluorescence probes for saccharides. The interaction between boronic acids and saccharides can lead to significant shifts in emission spectra, enabling the use of these compounds in bioimaging and as molecular probes for detecting glucose and other important biomolecules (Nicolas Dicesare, J. Lakowicz, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
[3-(dibenzylamino)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BFNO2/c22-19-12-11-18(21(24)25)13-20(19)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13,24-25H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYMCAKSVAPETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183606 | |
| Record name | Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid | |
CAS RN |
1704069-71-5 | |
| Record name | Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



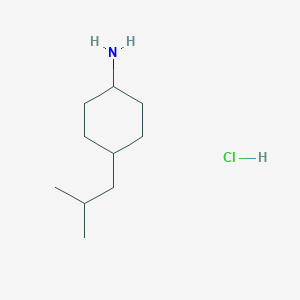
![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)
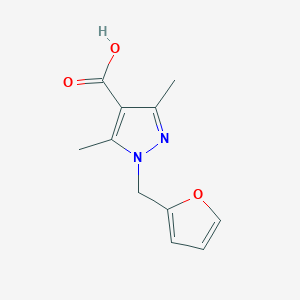

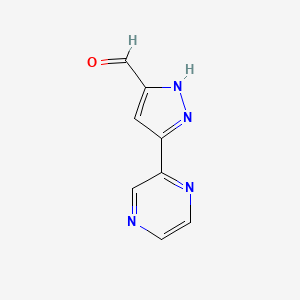

![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)
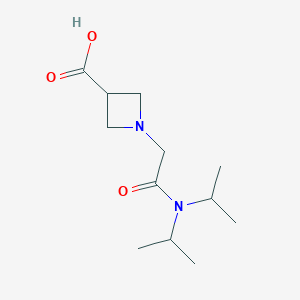
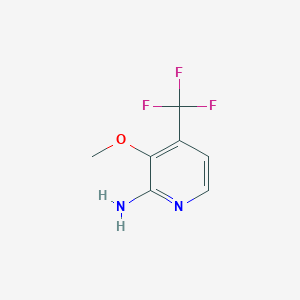
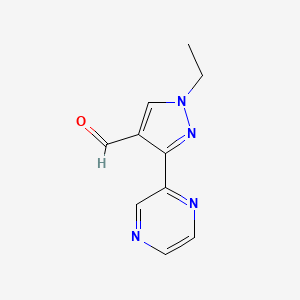
![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)
